5-(((4-Fluoro-3-methoxyphenyl)amino)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione
CAS No.:
Cat. No.: VC18792876
Molecular Formula: C14H14FNO5
Molecular Weight: 295.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H14FNO5 |
|---|---|
| Molecular Weight | 295.26 g/mol |
| IUPAC Name | 5-[(4-fluoro-3-methoxyanilino)methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione |
| Standard InChI | InChI=1S/C14H14FNO5/c1-14(2)20-12(17)9(13(18)21-14)7-16-8-4-5-10(15)11(6-8)19-3/h4-7,16H,1-3H3 |
| Standard InChI Key | BYHMSSWOZYVBJW-UHFFFAOYSA-N |
| Canonical SMILES | CC1(OC(=O)C(=CNC2=CC(=C(C=C2)F)OC)C(=O)O1)C |
Introduction
Chemical Structure and Properties
Molecular Architecture
The compound’s IUPAC name, 5-[(4-fluoro-3-methoxyanilino)methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione, reflects its intricate structure:
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Fluorinated aromatic ring: A 4-fluoro-3-methoxy-substituted phenyl group enhances electron-withdrawing properties, influencing reactivity.
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Methyleneamine bridge: Connects the aromatic ring to the dioxane-dione core, enabling conjugation and stabilizing charge distribution.
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Dioxane-dione moiety: Derived from Meldrum’s acid (2,2-dimethyl-1,3-dioxane-4,6-dione), this segment provides a rigid, bicyclic framework that facilitates cycloaddition and nucleophilic substitution reactions .
Key Structural Identifiers:
| Property | Value | Source |
|---|---|---|
| InChIKey | BYHMSSWOZYVBJW-UHFFFAOYSA-N | |
| Canonical SMILES | CC1(OC(=O)C(=CNC2=CC(=C(C=C2)F)OC)C(=O)O1)C | |
| PubChem CID | 69720494 |
Physicochemical Characteristics
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Solubility: Moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) due to the dioxane-dione’s polarity .
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Stability: Sensitive to hydrolysis under acidic or basic conditions, necessitating anhydrous synthesis protocols .
Synthesis and Reaction Mechanisms
Multi-Step Synthesis Protocol
The compound is synthesized through a sequence of reactions optimized for yield and purity :
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Formation of the Methyleneamine Bridge:
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Cyclization:
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Purification:
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Recrystallization from ethanol/water mixtures achieves >95% purity.
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Representative Reaction Conditions:
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Condensation | THF, 70°C, 12h | 75–80% |
| Cyclization | Triethylamine, RT, 6h | 85–90% |
Mechanistic Insights
The fluorinated aromatic ring directs electrophilic substitution reactions meta to the methoxy group, while the dioxane-dione’s electron-deficient core participates in [4+2] cycloadditions, as demonstrated in pyrimidine nucleoside syntheses .
Applications in Medicinal Chemistry
Biological Activity Profiling
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Enzyme Inhibition: Preliminary studies suggest activity against tyrosine kinases, potentially disrupting VEGF signaling pathways in cancer cells .
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Antimicrobial Potential: Structural analogs exhibit moderate inhibition of bacterial dihydrofolate reductase (DHFR), though the parent compound’s efficacy remains under investigation .
Drug Intermediate Utility
The compound serves as a scaffold for synthesizing uridine-5-carboxylic acid derivatives, which are precursors to antiviral and anticancer agents . For example:
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Bromo-Decarboxylation: Treatment with bromosuccinimide yields 5-bromouracil analogs, which integrate into DNA to induce apoptosis in rapidly dividing cells .
Comparative Analysis with Related Compounds
Structural Isomers and Bioactivity
Comparative data highlight the impact of substituent positioning on biological activity:
The 3-fluoro-4-methoxy isomer exhibits enhanced potency due to improved hydrophobic interactions with kinase active sites.
Future Research Directions
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Structure-Activity Relationship (SAR) Studies: Systematic modification of the fluorine and methoxy groups to optimize pharmacokinetic properties.
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In Vivo Toxicity Profiling: Address solubility limitations via prodrug strategies (e.g., phosphate ester formulations) .
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Computational Modeling: Molecular dynamics simulations to predict binding affinities for novel targets, such as COVID-19 main protease .
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